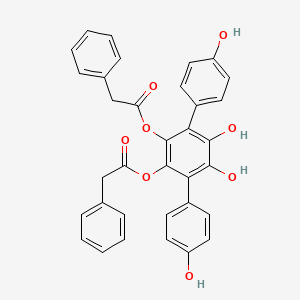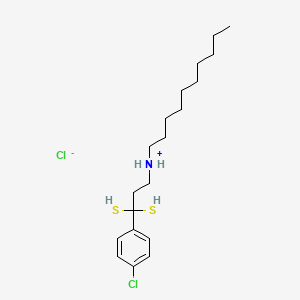![molecular formula C₂₀H₁₉FO₂S B1662708 5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene CAS No. 168433-84-9](/img/structure/B1662708.png)
5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene
Übersicht
Beschreibung
Spiro compounds are a class of organic compounds that have two rings sharing one atom, forming a structure that resembles a figure-eight or a bow tie . The compound you mentioned has a spiro[2.4]hept-5-ene core, which means it has a seven-membered ring (heptane) with a double bond (ene) at the 5-position, and a spiro junction at the 2 and 4 positions . Attached to this core are two phenyl rings, one with a fluorine atom (4-Fluorophenyl) and the other with a methylsulfonyl group (4-methylsulfonylphenyl).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the spirocyclic core followed by the introduction of the phenyl rings . The fluorine and methylsulfonyl groups could be introduced via electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spirocyclic core and the attached phenyl rings . The presence of the double bond in the heptane ring and the electronegative fluorine atom would create areas of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The double bond in the heptane ring could participate in addition reactions . The fluorine atom and the methylsulfonyl group on the phenyl rings could direct electrophilic aromatic substitution reactions to certain positions on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the methylsulfonyl group could increase the compound’s polarity, potentially affecting its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Cyclooxygenase Inhibition
One of the key applications of this compound is in the field of cyclooxygenase (COX) inhibition. Novel spiro compounds like 5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene have been synthesized and shown to be potent inducible cyclooxygenase (COX-2) inhibitors. These inhibitors are particularly significant due to their high selectivity and potency, with some exhibiting inhibition in the low nanomolar range and selectivity ratios reaching four orders of magnitude. A methyl sulfone spiro[2.4]hept-5-ene compound was found to be orally active in a rat arthritis model without causing gastric lesions, indicating its potential therapeutic applications (Reitz et al., 1995).
Polymer Chemistry and Material Science
Spiro compounds, including variants of 5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene, have been utilized in the synthesis of novel materials. For example, they have been used in the creation of novel polymeric alloys with improvements in toughness over standard polylactic acid (PLA) materials. These advances in material science offer potential applications in various industrial and biomedical fields (Jing & Hillmyer, 2008).
Antimicrobial and Anticancer Research
Some spiro compounds have shown promising results in antimicrobial and anticancer research. For instance, spiro-piperidin-4-ones have been synthesized and shown effective against Mycobacterium tuberculosis, with one compound demonstrating significant in vitro and in vivo activity. This suggests potential applications in the treatment of tuberculosis and other bacterial infections (Kumar et al., 2008). Additionally, certain spiro compounds have exhibited cytotoxicity against cancerous liver cells, highlighting their potential as anti-liver cancer agents (Abolhasani et al., 2020).
Optoelectronic Applications
In the field of optoelectronics, spiro compounds have been used in the development of organic light-emitting diodes (OLEDs). Spiro-type host materials doped with blue dopant materials have shown high color purity and efficiency, indicating their potential use in the production of OLED displays (Jeon et al., 2009).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO2S/c1-24(22,23)17-8-4-15(5-9-17)19-13-20(10-11-20)12-18(19)14-2-6-16(21)7-3-14/h2-9H,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCIAZMKVAJRCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(CC3(C2)CC3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-6-(4-methylsulfonylphenyl)spiro[2.4]hept-5-ene | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

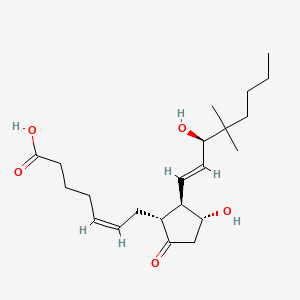
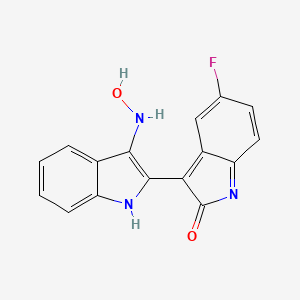
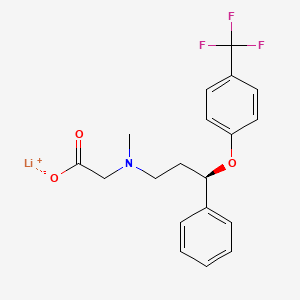
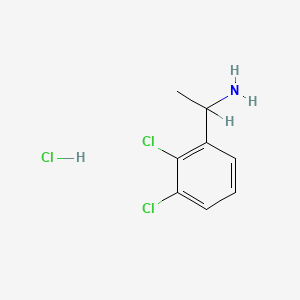
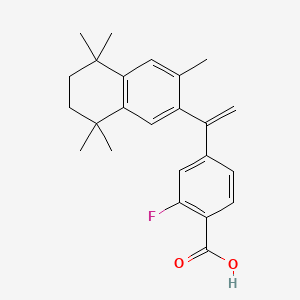

![N-[[[3-[(Benzoyl)amino]phenyl]amino](thioxo)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B1662636.png)
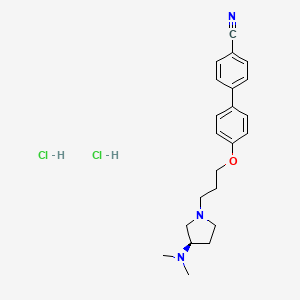
![2-[2-oxo-2-(2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1662641.png)
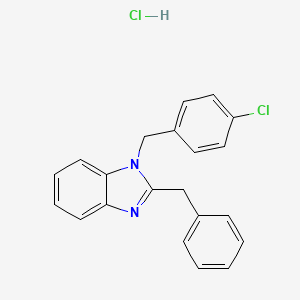
![2-[3-(4-Nitrophenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B1662645.png)
